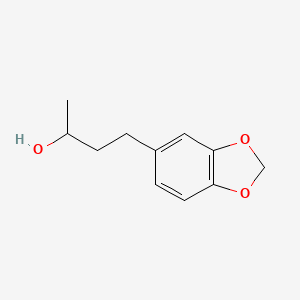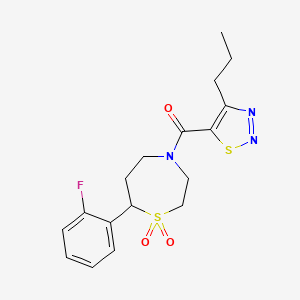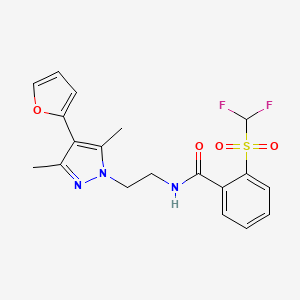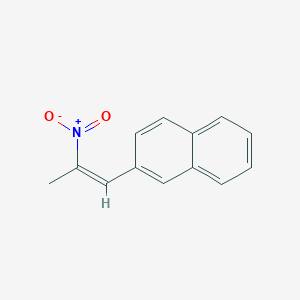
5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Non-Linear Optical (NLO) Properties
Compounds with similar structures have been synthesized through multi-component reactions, showcasing their potential for detailed structural and property analysis. For example, the synthesis of related compounds has been demonstrated to involve techniques such as FT-IR, NMR, and X-ray diffraction, along with computational chemistry methods to predict their properties. Notably, these compounds have been investigated for their non-linear optical (NLO) properties and molecular docking analyses, indicating their potential in the development of materials with specific optical characteristics and applications in anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antiprotozoal Agents
Similar compounds have also been explored for their biological activities, such as antiprotozoal properties. Research into dicationic imidazo[1,2-a]pyridines, for instance, has shown significant in vitro and in vivo activity against protozoal infections, offering a foundation for developing new therapeutic agents against diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Heterocyclic Synthesis
The versatility of similar compounds is further demonstrated in their use for the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry. Studies on the reactions of certain precursors have led to the development of new biologically active compounds, highlighting the importance of these chemical frameworks in designing novel molecules with potential therapeutic benefits (Aniskova et al., 2017).
Antimicrobial and Antifungal Activities
Research into the synthesis of new thio-substituted ethyl nicotinate and related derivatives has shown that these compounds exhibit antimicrobial and antifungal activities. This suggests their potential as lead compounds for developing new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-16-23(25(33)31-18-6-3-2-4-7-18)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-19-11-9-17(27)10-12-19/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVYAIXGTZNHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)



![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)



![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)
![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)
![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)